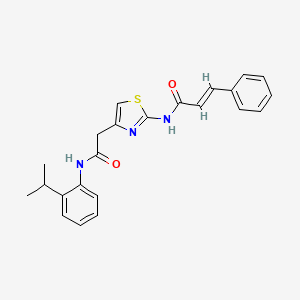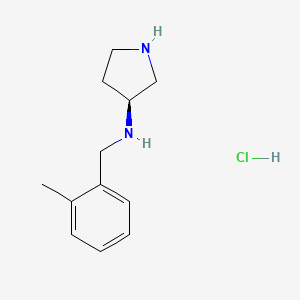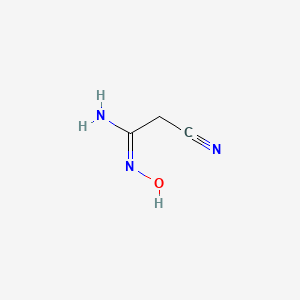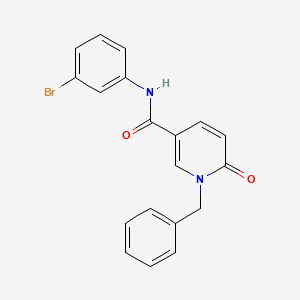
N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis
This involves examining the arrangement of atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Synthesis and Antimicrobial Activity
The compound's derivatives have shown significant antimicrobial activities. For example, the synthesis and antimicrobial activity of amido linked bis heterocycles, including pyrrolyl and pyrazolyl-oxazoles, thiazoles, and imidazoles derived from cinnamamide, demonstrate strong antibacterial and antifungal properties against Bacillus subtilis and Penicillium chrysogenum (Padmavathi et al., 2011). This highlights the potential of N-(4-(2-((2-Isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide derivatives in developing new antimicrobial agents.
Antihyperglycemic Evaluation
Derivatives of the compound have been evaluated for their antihyperglycemic activity, showcasing the chemical's utility in addressing diabetes. A study on 2,4-thiazolidinedione derivatives of aryl-substituted cinnamic acid indicated promising antihyperglycemic activity, with specific substitutions on the aryl ring enhancing the activity (Kumar et al., 2011).
Antiallergy Agents
N-(4-substituted-thiazolyl)oxamic acid derivatives, including structures related to the compound of interest, have been synthesized and tested for antiallergy activity. The compounds showed significant potency, outperforming standard antiallergy agents in some cases (Hargrave et al., 1983), which illustrates the compound's potential in developing antiallergy medications.
Fungicidal Applications
Research on isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives has shown that these compounds, related to N-(4-(2-((2-Isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide, exhibit good fungicidal activity against Pseudoperonospora cubensis and Botrytis cinerea. The study supports the role of such compounds in agriculture, particularly in protecting crops from fungal diseases (Chen et al., 2019).
Anticancer Potential
Derivatives have been explored for their potential as anticancer agents. For instance, 4-amino-5-cinnamoylthiazoles were synthesized and tested against various human cancer cell lines, showing significant antiproliferative activities. This suggests the potential of N-(4-(2-((2-Isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide derivatives in cancer research and treatment development (Ayati et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-N-[4-[2-oxo-2-(2-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-16(2)19-10-6-7-11-20(19)25-22(28)14-18-15-29-23(24-18)26-21(27)13-12-17-8-4-3-5-9-17/h3-13,15-16H,14H2,1-2H3,(H,25,28)(H,24,26,27)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKXNQUFMMFFJX-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2695215.png)


![N-(2-ethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2695219.png)

![Methyl 3-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2695222.png)
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide](/img/no-structure.png)

![5-{[(4-Chlorophenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2695227.png)


![4-benzyl-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2695233.png)
![2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2695235.png)
![3-phenyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2695238.png)